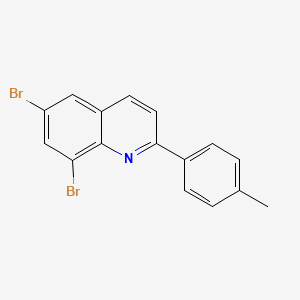

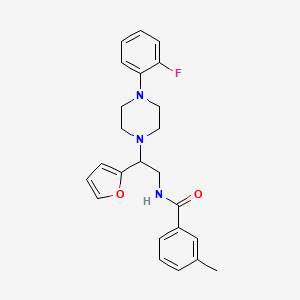

![molecular formula C27H28N4O3S2 B2545665 N-(2-(4-(6-乙基苯并[d]噻唑-2-基)哌嗪-1-羰基)苯基)-4-甲基苯磺酰胺 CAS No. 922594-96-5](/img/structure/B2545665.png)

N-(2-(4-(6-乙基苯并[d]噻唑-2-基)哌嗪-1-羰基)苯基)-4-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide is a derivative of sulfonamide, a class of compounds known for their antimicrobial and antiproliferative properties. Sulfonamides have been extensively studied and utilized in the development of various therapeutic agents.

Synthesis Analysis

The synthesis of related sulfonamide derivatives is described in the first paper, where a series of N-ethyl-N-methylbenzenesulfonamide derivatives were prepared. The starting material, 4-(2-bromoacetyl)-N-ethyl-N-methylbenzenesulfonamide, was obtained through the reaction of 4-acetyl-N-ethyl-N-methylbenzenesulfonamide with bromine in a dioxane/diethylether mixture. This process likely involves the substitution of a bromine atom into the acetyl group, facilitating further reactions to create the thiazole and other moieties .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was confirmed using elemental analysis and spectral data, including IR, 1H, and 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the functional groups present in the compound, which are crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compounds synthesized in the first paper exhibit a variety of chemical reactions due to the presence of different biologically active moieties, such as thiazoles and thiadiazines. These moieties can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which are essential for their biological activity. The presence of the thiazole ring, in particular, is known to enhance cytotoxic activity against certain human cell lines .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(4-(6-ethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)-4-methylbenzenesulfonamide are not detailed in the provided papers, sulfonamide derivatives generally exhibit a range of properties that make them suitable for biological applications. These properties include solubility in polar solvents, stability under physiological conditions, and the ability to cross cell membranes, which are influenced by the molecular structure and substituents on the sulfonamide scaffold .

Biological Activity

The biological screening of the synthesized sulfonamide derivatives revealed significant cytotoxic activity against human cell lines, such as alveolar adenocarcinoma carcinoma (lung) (A-549) and liver carcinoma (HepG2). Compound 8, with an imidazo[2,1-b]thiazole moiety, showed potent activity against the A-549 cell line, while compound 11 with a 2-cyanomethyl thiazole moiety exhibited significant activity against the HepG2 cell line. Additionally, compound 9 demonstrated notable antimicrobial activity, surpassing reference drugs in efficacy .

Case Studies and Applications

Although the provided papers do not mention specific case studies, the cytotoxic and antimicrobial activities of these compounds suggest potential applications in treating infections and cancer. The molecular docking studies performed using the Molecular Operating Environment (MOE) indicate that these compounds could act as inhibitors against the dihydrofolate reductase (DHFR) enzyme, which is a common target in antimicrobial and anticancer therapies .

科学研究应用

抗增殖活性

研究已发现二苯并噻嗪核心的某些衍生物(包括与所讨论化合物类似的衍生物)对人实体瘤细胞系具有潜在的抗增殖活性,靶向微管蛋白动力学。这些化合物表现出有希望的活性,突出了它们在癌症研究和治疗策略中的潜力 (Guerra 等人,2021 年)。

抗菌特性

另一条研究途径涉及衍生物的合成,目的是探索它们的抗菌活性。研究重点是制备各种取代的苯并噻唑和相关化合物,证明了它们对细菌和真菌菌株的有效性,这表明在开发新的抗菌剂中具有潜在作用 (Patel & Agravat,2007 年)。

抗癌作用

已对 N-乙基-N-甲基苯磺酰胺衍生物的合成进行了进一步的研究,结果表明某些化合物对癌细胞系表现出有效的细胞毒性活性。这项研究指出了这些化合物在开发新型抗癌疗法中的潜力 (Abd El-Gilil,2019 年)。

其他应用

对类似化合物的研究还突出了它们的多样化潜在应用,包括对烟草花叶病毒的抗病毒活性和由于它们的 D2/D3 激动剂特性而在帕金森病治疗中的潜在用途。这些研究强调了此类化合物广泛的治疗潜力,从植物病理学到神经退行性疾病治疗 (Xia,2015 年); (Das 等人,2015 年)。

作用机制

Target of Action

Biochemical Pathways

tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.

Pharmacokinetics

The pharmacokinetic profile of similar benzothiazole derivatives has been found to be favorable .

Result of Action

tuberculosis , indicating that they may have bactericidal or bacteriostatic effects.

Action Environment

The stability and efficacy of similar benzothiazole derivatives have been found to be favorable .

属性

IUPAC Name |

N-[2-[4-(6-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N4O3S2/c1-3-20-10-13-24-25(18-20)35-27(28-24)31-16-14-30(15-17-31)26(32)22-6-4-5-7-23(22)29-36(33,34)21-11-8-19(2)9-12-21/h4-13,18,29H,3,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLJZBTZSLUQZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4NS(=O)(=O)C5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

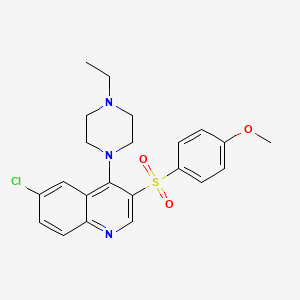

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2545583.png)

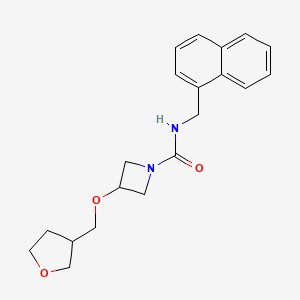

![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2545584.png)

amine](/img/structure/B2545591.png)

![Methyl 4-{[({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

![1-(4-((1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)-3-methoxyphenyl)ethanone](/img/structure/B2545595.png)

![N-mesityl-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2545598.png)

![1-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-3-phenylurea](/img/structure/B2545603.png)